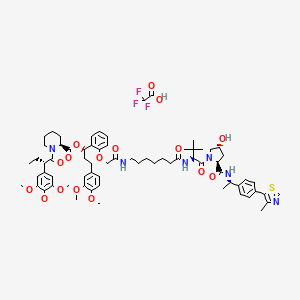

dTAGV-1 TFA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

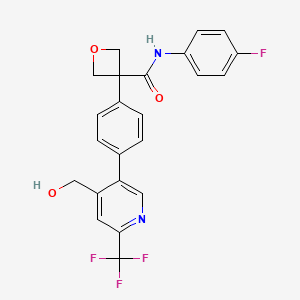

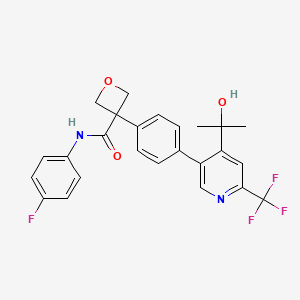

dTAGV-1 (trifluoroacetato) es un degradador potente y selectivo de proteínas de fusión mutantes FKBP12 F36V. Es parte de la tecnología PROTAC (Quimeras de Dirigimiento a Proteólisis), que se utiliza para inducir la degradación de proteínas específicas dentro de las células. Este compuesto es particularmente eficaz en la orientación y degradación de proteínas de fusión FKBP12 F36V, lo que lo convierte en una herramienta valiosa en la investigación científica .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de dTAGV-1 (trifluoroacetato) involucra múltiples pasos, incluida la formación de un ligando selectivo para la FKBP12 mutada en un solo punto F36V, un enlace y un ligando de unión a von Hippel-Lindau (VHL). La ruta sintética detallada y las condiciones de reacción son propietarias y generalmente implican técnicas avanzadas de síntesis orgánica .

Métodos de Producción Industrial: La producción industrial de dTAGV-1 (trifluoroacetato) no está ampliamente documentada, ya que se utiliza principalmente para fines de investigación. El proceso de producción probablemente implicaría síntesis orgánica a gran escala con estrictas medidas de control de calidad para garantizar una alta pureza y consistencia .

Análisis De Reacciones Químicas

Tipos de Reacciones: dTAGV-1 (trifluoroacetato) principalmente experimenta reacciones de degradación. Está diseñado para inducir la degradación de proteínas de fusión FKBP12 F36V a través del sistema ubiquitina-proteasoma .

Reactivos y Condiciones Comunes: El compuesto se utiliza normalmente en combinación con otros reactivos que facilitan el proceso de degradación. Por ejemplo, se puede tratar conjuntamente con THAL-SNS-032 para mejorar la degradación de las proteínas diana .

Principales Productos Formados: Los principales productos formados a partir de las reacciones que involucran dTAGV-1 (trifluoroacetato) son los fragmentos degradados de las proteínas de fusión FKBP12 F36V diana .

Aplicaciones Científicas De Investigación

dTAGV-1 (trifluoroacetato) tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar la degradación de proteínas y el sistema ubiquitina-proteasoma.

Biología: Se emplea en estudios celulares para comprender el papel de proteínas específicas en varios procesos biológicos.

Medicina: Se investiga su potencial en terapias de degradación de proteínas dirigidas, particularmente en la investigación del cáncer.

Industria: Se utiliza en el desarrollo de nuevas estrategias terapéuticas y descubrimiento de fármacos

Mecanismo De Acción

dTAGV-1 (trifluoroacetato) ejerce sus efectos uniéndose a la proteína de fusión FKBP12 F36V y reclutando la ubiquitina ligasa E3 von Hippel-Lindau (VHL). Este reclutamiento conduce a la ubiquitinación y posterior degradación de la proteína diana por el proteasoma. Los objetivos moleculares involucrados incluyen la proteína de fusión FKBP12 F36V y la ubiquitina ligasa E3 VHL .

Compuestos Similares:

- dTAGV-1 clorhidrato

- dTAGV-1-NEG (control negativo)

- Otros PROTAC que se dirigen a diferentes proteínas

Singularidad: dTAGV-1 (trifluoroacetato) es único en su alta selectividad y potencia para degradar proteínas de fusión FKBP12 F36V. Su capacidad para inducir la degradación rápida y eficiente de las proteínas diana lo distingue de otros compuestos similares .

Comparación Con Compuestos Similares

- dTAGV-1 hydrochloride

- dTAGV-1-NEG (negative control)

- Other PROTACs targeting different proteins

Uniqueness: dTAGV-1 (trifluoroacetate) is unique in its high selectivity and potency for degrading FKBP12 F36V fusion proteins. Its ability to induce rapid and efficient degradation of target proteins sets it apart from other similar compounds .

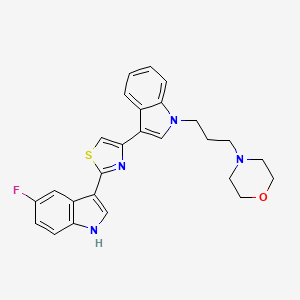

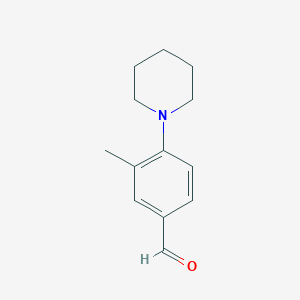

Propiedades

Fórmula molecular |

C70H91F3N6O16S |

|---|---|

Peso molecular |

1361.6 g/mol |

Nombre IUPAC |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C68H90N6O14S.C2HF3O2/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62;3-2(4,5)1(6)7/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76);(H,6,7)/t42-,48+,49-,51-,52-,54+,63+;/m0./s1 |

Clave InChI |

KSEWNBIDXKMTNT-LNVAYBNASA-N |

SMILES isomérico |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.C(=O)(C(F)(F)F)O |

SMILES canónico |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dichloro-N-[(2Z)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B10854703.png)

![4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B10854704.png)

![3-[4-[7-(1,3-Benzodioxol-5-yl)-3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]-3-chlorophenyl]propanoic acid](/img/structure/B10854740.png)

![(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B10854754.png)

![(2R)-2-[(5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B10854768.png)